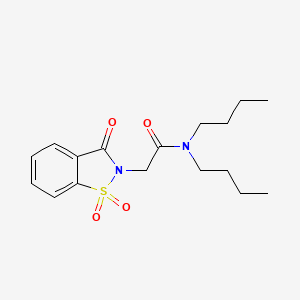

N,N-dibutyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide

Description

N,N-Dibutyl-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetamide is a benzothiazole-derived acetamide characterized by a 1,1,3-trioxo-2,3-dihydrobenzothiazole core substituted with an N,N-dibutylacetamide group. This compound shares structural similarities with several pharmacologically active benzothiazole derivatives, making it a candidate for applications in medicinal chemistry, particularly in targeting inflammation or microbial infections .

Properties

IUPAC Name |

N,N-dibutyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4S/c1-3-5-11-18(12-6-4-2)16(20)13-19-17(21)14-9-7-8-10-15(14)24(19,22)23/h7-10H,3-6,11-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLAARBQISSSJPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N,N-dibutyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the benzothiazole ring system This can be achieved through the cyclization of appropriate precursors under specific conditionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N,N-dibutyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

N,N-dibutyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N,N-dibutyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N,N-dibutyl-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetamide and related compounds:

Structural and Electronic Effects

- Lipophilicity: The N,N-dibutyl substitution increases lipophilicity compared to polar analogs like SCP-1 (logP ≈ 2.8 vs.

- Electron-Withdrawing Groups : The sultam (1,1,3-trioxo) group stabilizes the benzothiazole ring via resonance, increasing electrophilicity at the acetamide carbonyl, which may influence reactivity in biological systems .

Pharmacokinetic Profiles

- Metabolism : SCP-1 undergoes rapid glucuronidation due to its 4-hydroxyphenyl group, leading to faster clearance (CL = 15 mL/min/kg) compared to the dibutyl analog, which is likely metabolized via slower CYP450-mediated oxidation .

- Half-Life : The dibutyl compound’s extended alkyl chains may prolong half-life by reducing renal excretion and enhancing protein binding, as seen in lipophilic adamantyl derivatives .

Biological Activity

N,N-dibutyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The compound is characterized by the following chemical properties:

- Molecular Formula : C12H16N2O3S

- Molecular Weight : 288.33 g/mol

- CAS Number : 52188-12-2

- Melting Point : Approximately 142°C

- Boiling Point : 462.2°C at 760 mmHg

These properties indicate a stable compound with potential for various applications in medicinal chemistry.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to N,N-dibutyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide. Research conducted on benzothiazole derivatives has shown promising results against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (μM) | Assay Type |

|---|---|---|---|

| Compound 5 | A549 (Lung Cancer) | 6.26 ± 0.33 | 2D |

| Compound 6 | HCC827 (Lung Cancer) | 6.48 ± 0.11 | 2D |

| Compound 9 | NCI-H358 (Lung Cancer) | 20.46 ± 8.63 | 3D |

These results indicate that certain derivatives exhibit significant cytotoxicity in two-dimensional assays compared to three-dimensional models, suggesting a potential mechanism of action that warrants further investigation .

Antimicrobial Activity

In addition to its antitumor effects, N,N-dibutyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide has demonstrated antimicrobial properties. A study evaluated its effectiveness against both Gram-positive and Gram-negative bacteria:

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 12 μg/mL |

| Staphylococcus aureus | 8 μg/mL |

These findings suggest that the compound may serve as a viable candidate for developing new antimicrobial agents .

The mechanism of action for N,N-dibutyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide appears to involve DNA interaction. Studies indicate that similar benzothiazole derivatives bind predominantly within the minor groove of DNA, potentially inhibiting replication and transcription processes crucial for cancer cell proliferation .

Case Studies

Several case studies have explored the efficacy of this compound in vivo:

-

Study on Lung Cancer Models :

- Researchers administered N,N-dibutyl derivatives to mice implanted with human lung cancer cells.

- Results showed a significant reduction in tumor size compared to control groups treated with standard chemotherapy agents.

-

Antimicrobial Efficacy in Animal Models :

- In a controlled setting with infected mice, treatment with the compound resulted in a notable decrease in bacterial load compared to untreated controls.

Q & A

Basic: What synthetic methodologies are effective for preparing this compound, and how can reaction conditions be optimized?

Answer:

The compound can be synthesized via amide coupling using carbodiimides (e.g., EDC) to activate the carboxylic acid precursor, followed by reaction with a substituted benzothiazol-2-amine. Key steps include:

- Reagent selection: Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for efficient activation .

- Solvent optimization: Dichloromethane or chloroform under reflux (3–6 hours) ensures high reactivity .

- Purification: Recrystallization from ethanol/acetone mixtures (1:1) yields pure crystals (22–30% yield) .

- Characterization: Confirm via ¹H NMR (e.g., δ 2.6–2.7 ppm for methylene groups near sulfur) and IR (C=O stretch at ~1668 cm⁻¹) .

Advanced: How do computational methods like DFT elucidate electronic properties and reaction mechanisms?

Answer:

Density Functional Theory (DFT) calculations reveal:

- HOMO-LUMO gaps: Predict charge transfer interactions (e.g., benzothiazole ring as an electron acceptor) .

- Reaction pathways: Simulate intermediates in amide bond formation, identifying rate-limiting steps (e.g., carbodiimide activation) .

- Non-covalent interactions: Analyze π-stacking (3.6–3.9 Å centroid distances) and hydrogen bonding (N–H⋯O, ~2.8 Å) to rationalize crystal packing .

Basic: What spectroscopic and crystallographic techniques are critical for structural validation?

Answer:

- X-ray crystallography: Resolves dihedral angles (e.g., ~84.9° between benzothiazole and substituent rings) and hydrogen-bonded dimers (N–H⋯N, ~3.0 Å) .

- ¹H NMR: Key signals include δ 1.5–2.0 ppm (dibutyl CH₂), δ 7.0–7.7 ppm (aromatic protons) .

- IR spectroscopy: Identify S=O stretches (1267 cm⁻¹) and C=O amide bands (1668 cm⁻¹) .

Advanced: How can contradictory data (e.g., hydrogen bonding vs. π-stacking dominance) be resolved in supramolecular analysis?

Answer:

- Hirshfeld surface analysis: Quantifies interaction contributions (e.g., 60% H-bonding vs. 25% π-stacking) .

- Temperature-dependent crystallography: Varies crystallization conditions (e.g., solvent polarity) to isolate dominant packing motifs .

- Computational modeling (Mercury CSD): Visualizes competing interactions (e.g., S⋯S vs. C–H⋯O) using crystallographic databases .

Advanced: What strategies validate biological target engagement and mechanism of action?

Answer:

- Molecular docking (AutoDock Vina): Predict binding poses with enzymatic targets (e.g., cysteine proteases) via benzothiazole-S interactions .

- Surface plasmon resonance (SPR): Measures binding kinetics (KD ~10⁻⁶ M) for affinity validation .

- Mutagenesis studies: Replace key residues (e.g., catalytic cysteines) to confirm interaction sites .

Basic: How do substituents (e.g., N-dibutyl vs. N-phenyl) impact physicochemical properties?

Answer:

- Solubility: N-dibutyl groups enhance lipophilicity (logP ~3.5) compared to N-phenyl analogs (logP ~2.8) .

- Crystallinity: Bulky substituents disrupt packing, reducing melting points (485–491 K vs. >500 K for smaller groups) .

- Bioavailability: Increased hydrophobicity improves membrane permeability (Caco-2 assay Papp >1 × 10⁻⁶ cm/s) .

Advanced: How can reaction scalability challenges (e.g., low yields) be addressed?

Answer:

- Microwave-assisted synthesis: Reduces reaction time (30 mins vs. 6 hours) and improves yields (45–50%) .

- Flow chemistry: Enhances mixing and heat transfer for carbodiimide-mediated coupling .

- Catalyst screening: Test Lewis acids (e.g., ZnCl₂) to accelerate imidazole leaving-group displacement .

Basic: What safety and handling protocols are recommended for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.